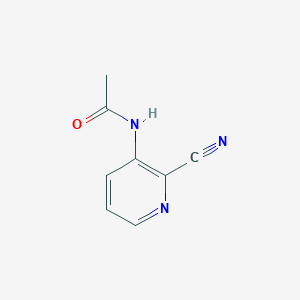
N-(2-Cyanopyridin-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Cyanopyridin-3-yl)acetamide is a chemical compound that belongs to the class of cyanoacetamides. These compounds are known for their significant role in the synthesis of various heterocyclic compounds, which are crucial in the development of pharmaceuticals and other biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Cyanopyridin-3-yl)acetamide can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by overnight stirring at room temperature .
Industrial Production Methods: In industrial settings, the production of this compound often involves solvent-free reactions, which are both economical and efficient. The reaction of aryl amines with ethyl cyanoacetate is a widely used method . This approach not only reduces the need for solvents but also minimizes purification steps, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: N-(2-Cyanopyridin-3-yl)acetamide undergoes various chemical reactions, including condensation, substitution, and cyclization reactions . These reactions are facilitated by the presence of active hydrogen on the C-2 position of the compound .
Common Reagents and Conditions: Common reagents used in these reactions include ammonium acetate, phenacyl bromide, and triethylamine . For example, the reaction of N-methyl and/or N-phenyl cyanoacetamide with 2-arylmethylene indan-l-3dione in boiling benzene containing ammonium acetate yields corresponding pyridine derivatives .
Major Products: The major products formed from these reactions are often heterocyclic compounds, such as pyrroles, pyrazoles, and imidazoles . These products are of significant interest due to their potential biological activities.
Scientific Research Applications
N-(2-Cyanopyridin-3-yl)acetamide has a wide range of applications in scientific research. It is extensively used in the synthesis of heterocyclic compounds, which are important in medicinal chemistry . These compounds have shown potential in the development of new chemotherapeutic agents . Additionally, this compound derivatives have been studied for their wound healing properties, demonstrating antioxidant effects and promoting tissue regeneration .
Mechanism of Action
The mechanism of action of N-(2-Cyanopyridin-3-yl)acetamide involves its ability to participate in various chemical reactions due to the presence of active hydrogen on the C-2 position . This allows the compound to undergo condensation and substitution reactions, leading to the formation of biologically active heterocyclic compounds . In biological systems, these derivatives have been shown to reduce lipid peroxidation and increase antioxidant levels, thereby promoting wound healing .
Comparison with Similar Compounds
N-(2-Cyanopyridin-3-yl)acetamide can be compared with other cyanoacetamide derivatives, such as N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines . While these compounds share similar synthetic routes and chemical properties, this compound is unique due to its specific structure and the resulting biological activities.
Properties
Molecular Formula |
C8H7N3O |
|---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
N-(2-cyanopyridin-3-yl)acetamide |
InChI |
InChI=1S/C8H7N3O/c1-6(12)11-7-3-2-4-10-8(7)5-9/h2-4H,1H3,(H,11,12) |
InChI Key |
GBRSEWSAIARZSL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(N=CC=C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















